1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline
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Overview
Description
1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline is an organic compound with a complex structure that includes a methanesulfinyl group, a methylpropanoyl group, and an L-proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline typically involves multiple steps, starting with the preparation of methanesulfinyl chloride. Methanesulfinyl chloride can be synthesized by reacting methane with sulfuryl chloride in the presence of a radical initiator and a promoter using concentrated sulfuric acid as the solvent . This intermediate is then reacted with 2-methylpropanoic acid to form 3-(methanesulfinyl)-2-methylpropanoic acid . The final step involves coupling this intermediate with L-proline under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress response and inflammation modulation .
Comparison with Similar Compounds
Similar Compounds
3-Methanesulfinyl-2-methylpropanoic acid: Shares the methanesulfinyl and methylpropanoyl groups but lacks the L-proline moiety.
Methanesulfonyl chloride: Contains the methanesulfonyl group but differs significantly in structure and reactivity.
Pantoprazole: A proton pump inhibitor with a different core structure but similar sulfinyl group.
Uniqueness
1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline is unique due to the presence of the L-proline moiety, which imparts specific stereochemistry and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
78636-28-9 |
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Molecular Formula |
C10H17NO4S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(2S)-1-(2-methyl-3-methylsulfinylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4S/c1-7(6-16(2)15)9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)/t7?,8-,16?/m0/s1 |
InChI Key |
ASJWZZZGAGGOQX-NAPXQJNSSA-N |
Isomeric SMILES |
CC(CS(=O)C)C(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(CS(=O)C)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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